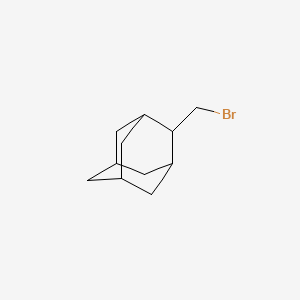

2-(Bromomethyl)adamantane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270653 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42067-69-6 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Adamantane

Strategies for Carbon-Bromine Bond Formation on the Adamantane (B196018) Skeleton

The introduction of a bromomethyl group onto a pre-formed adamantane ring can be achieved through either direct halogenation approaches, which are often limited by selectivity issues, or more commonly, through indirect routes that rely on the functionalization of precursors.

Direct Halogenation Approaches and Selectivity Considerations

Direct halogenation of adamantane typically favors substitution at the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7). The radical or carbocation intermediates formed at these positions are significantly more stable than their secondary counterparts. Consequently, the direct synthesis of 2-substituted adamantanes, including 2-(bromomethyl)adamantane, via direct C-H activation and halogenation is challenging and often results in low yields and mixtures of isomers.

While methods for the direct bromination of adamantane to 1-bromoadamantane (B121549) are well-established, achieving substitution at the C-2 position is less straightforward. Radical-based functionalization reactions can provide pathways to 2-substituted adamantanes, but selectivity remains a significant hurdle. For instance, the bromination of adamantane can yield a mixture of 1-bromoadamantane and 2-bromoadamantane (B1268071), with the former being the major product. The direct introduction of a bromomethyl group in a single step via radical bromomethylation is not a commonly reported or efficient method due to the high reactivity of the bromomethylating agents and the inherent preference for bridgehead functionalization.

An interesting case of adamantane functionalization is the unusual behavior observed during the bromination of 2-methyladamantane (B1584094) with hot bromine. This reaction does not yield the expected simple substitution products but instead results in the formation of 4eq - and 4ax-bromo-2-(dibromomethylene)adamantane, among other rearranged products rsc.org. This highlights the complex reaction pathways that can occur during direct halogenation of substituted adamantanes, often involving skeletal rearrangements rather than simple C-H activation at the desired position.

| Reagent/Method | Adamantane Substrate | Major Product(s) | Selectivity Issues |

| Bromine (Br₂) | Adamantane | 1-Bromoadamantane | High selectivity for the bridgehead position over the bridge position. |

| Bromine (hot) | 2-Methyladamantane | 4-Bromo-2-(dibromomethylene)adamantane | Leads to rearrangement and over-bromination rather than simple substitution. |

Indirect Synthetic Routes via Precursor Functionalization

Due to the challenges of direct C-2 functionalization, indirect routes starting from readily available 2-substituted adamantane precursors are the most common and effective strategies for the synthesis of this compound. The cornerstone of these syntheses is often adamantan-2-one, which serves as a versatile starting material.

A general and reliable synthetic pathway involves the conversion of adamantan-2-one to 2-(hydroxymethyl)adamantane, followed by the bromination of the hydroxyl group. Adamantan-2-one can be synthesized by the oxidation of adamantane with concentrated sulfuric acid google.com. The ketone can then be converted to the corresponding hydroxymethyl derivative through various standard organic transformations. One common method is the Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation. Alternatively, reaction with a one-carbon nucleophile, such as a cyanide ion followed by reduction, can also yield the desired alcohol.

Once 2-(hydroxymethyl)adamantane is obtained, the primary alcohol can be readily converted to the corresponding bromide using standard brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a mixture of hydrobromic acid (HBr) and a dehydrating agent.

Another important precursor for 2-substituted adamantanes is adamantane-2-carboxylic acid. This acid can be synthesized from adamantan-2-one researchgate.net. The carboxylic acid can then be reduced to 2-(hydroxymethyl)adamantane using reducing agents like lithium aluminum hydride (LiAlH₄), which can subsequently be brominated as described above.

| Precursor | Intermediate | Target Compound | Key Transformations |

| Adamantan-2-one | 2-(Hydroxymethyl)adamantane | This compound | Wittig reaction, hydroboration-oxidation, or reduction of a carboxylate, followed by bromination of the alcohol. |

| Adamantane-2-carboxylic acid | 2-(Hydroxymethyl)adamantane | This compound | Reduction of the carboxylic acid to the primary alcohol, followed by bromination. |

Construction of the Adamantane Framework with Bromomethyl Functionality

An alternative to functionalizing a pre-existing adamantane core is to construct the tricyclic system with the desired bromomethyl group, or a precursor to it, already incorporated into one of the building blocks. This approach can offer excellent control over the regiochemistry of substitution.

Total Synthesis from Acyclic or Bicyclic Precursors

The de novo synthesis of the adamantane skeleton provides a powerful method for accessing specifically substituted derivatives that are difficult to obtain through functionalization of the parent hydrocarbon. These syntheses often involve the cyclization of bicyclic precursors, which can be assembled from simpler acyclic or monocyclic starting materials.

A notable example involves the reaction of an enamine derived from a monocyclic ketone with an acrylic acid derivative. For instance, the condensation of an enamine with ethyl 2-(bromoethyl)acrylate can lead to the formation of a bicyclic intermediate, which then undergoes intramolecular cyclization to form the adamantane core nih.gov. This strategy directly incorporates a carbon chain with a bromine atom, which can be a precursor to the bromomethyl group, into the adamantane framework during its construction. While this specific example leads to a more complex substituted adamantane, the principle demonstrates the feasibility of incorporating the desired functionality during the total synthesis.

Rearrangement-Based Syntheses Incorporating Bromomethyl Groups

Skeletal rearrangements of polycyclic precursors are a hallmark of adamantane chemistry and provide elegant routes to substituted adamantanes. The protoadamantane-adamantane rearrangement is a particularly useful transformation for the synthesis of 1,2-disubstituted adamantanes.

A highly relevant example is the acid-promoted rearrangement of oxiranes derived from protoadamantan-4-one. The epoxidation of protoadamantan-4-one, followed by treatment with anhydrous halo-acids, can lead to the formation of 2-halo-adamantylmethylene alcohols nih.gov. This reaction proceeds through the opening of the oxirane ring, which triggers a skeletal rearrangement to the more stable adamantane framework. The concomitant trapping of the resulting carbocation by a halide ion provides a direct route to a 2-halo-substituted adamantane with a one-carbon side chain at the adjacent position. This intermediate is a close structural analog and a potential precursor to this compound.

Regio- and Stereocontrol in Bromination and Bromomethylation of Adamantane Derivatives

Achieving regiocontrol in the functionalization of the adamantane skeleton is a central challenge. As mentioned previously, the inherent reactivity of the adamantane C-H bonds strongly favors substitution at the tertiary bridgehead positions. Therefore, indirect methods and total synthesis approaches are generally preferred for the regioselective synthesis of 2-substituted adamantanes.

By starting with a precursor that is already functionalized at the C-2 position, such as adamantan-2-one, the regiochemistry is pre-determined, and subsequent transformations can be carried out to elaborate the desired bromomethyl group.

In rearrangement-based syntheses, the regiochemistry is dictated by the structure of the precursor and the mechanism of the rearrangement. The protoadamantane-adamantane rearrangement, for instance, reliably leads to 1,2-disubstituted adamantanes, thus providing excellent regiocontrol.

The stereochemistry of 2-substituted adamantanes is also an important consideration. When the two substituents at the C-2 position are different, this carbon becomes a stereocenter. Furthermore, the introduction of a substituent at C-2 in a monosubstituted adamantane can lead to diastereomers. The stereochemical outcome of synthetic routes to this compound derivatives depends on the specific reaction and mechanism. For example, in the rearrangement of protoadamantane-derived oxiranes, the stereochemistry of the starting oxirane can influence the stereochemistry of the resulting 2-substituted adamantane product. Careful selection of reagents and reaction conditions can allow for a degree of stereocontrol in these transformations.

Mechanistic Investigations and Reactivity Studies of 2 Bromomethyl Adamantane

Reaction Mechanisms Involving Adamantyl Cations

The formation of adamantyl cations is a well-established phenomenon in adamantane (B196018) chemistry, often initiated by the departure of a leaving group from a bridgehead position. wikipedia.org While the bromine in 2-(Bromomethyl)adamantane is on the exocyclic methyl group, adamantyl cations can still play a significant role in its reaction pathways, particularly under acidic or electrophilic conditions that might lead to rearrangement.

The stability of adamantyl cations is relatively high. wikipedia.org The 1-adamantyl cation, a tertiary carbocation, is particularly stable. Reactions that might induce a hydride shift or rearrangement within the this compound system could lead to the formation of such stable cationic intermediates. For instance, in superacid solutions, even dications of adamantane derivatives have been observed, demonstrating the remarkable stability of these species due to phenomena like "three-dimensional aromaticity." wikipedia.org The mechanism for the rearrangement between 1-yl and 2-yl adamantyl cations in sulfuric acid has been shown to proceed through an intermolecular hydride transfer, a process catalyzed by adamantane itself. A slower mechanism involves the reversible ring-opening of the adamantane skeleton. rsc.org

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile attacks an electron-deficient electrophilic center, displacing a leaving group. libretexts.orglabster.com In this compound, the electrophilic center is the methylene (B1212753) carbon atom bonded to the bromine. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, making the carbon susceptible to nucleophilic attack. libretexts.org The bromide ion is a good leaving group as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge. basicmedicalkey.com

These reactions can proceed through two primary mechanisms: SN1 and SN2.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. basicmedicalkey.com The reaction rate depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, which is a primary alkyl halide, the SN2 pathway is generally favored due to the low steric hindrance at the reaction center.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The rate of this reaction depends only on the concentration of the substrate. masterorganicchemistry.com While less common for primary halides, the bulky adamantyl group could potentially influence the reaction pathway, although direct formation of a primary carbocation is highly unfavorable.

The table below summarizes the key characteristics of these two mechanisms relevant to this compound.

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Mixture of retention and inversion | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound allows for potential intramolecular reactions, where the reactive bromomethyl group interacts with another part of the molecule or a substituent on the adamantane core to form a new ring. These cyclization reactions can be initiated by various means, including radical or ionic pathways.

Radical-mediated intramolecular cyclization is a powerful tool in organic synthesis. mdpi.com This process typically involves the generation of a carbon-centered radical which then adds to an unsaturated bond within the same molecule. mdpi.com For a derivative of this compound containing a suitable radical acceptor, such a cyclization could be envisaged. These reactions often proceed under mild conditions, making them suitable for complex molecules. thieme-connect.de

Rearrangements involving the adamantane skeleton itself, such as the protoadamantane-adamantane rearrangement, are key transformations in the synthesis of certain disubstituted adamantane derivatives. nih.gov While not a direct reaction of the bromomethyl group, such skeletal rearrangements highlight the dynamic nature of the adamantane framework under certain conditions, which could be a competing pathway in reactions designed to functionalize the bromomethyl group.

Electrophilic and Radical-Mediated Transformations

While the bromomethyl group is typically a site for nucleophilic attack, the adamantane cage itself can undergo electrophilic and radical-mediated reactions. The synthesis of substituted adamantanes is frequently achieved through carbocation or radical intermediates, which exhibit unique stability and reactivity. researchgate.net

Radical-Mediated Transformations: The adamantyl radical can be generated and subsequently participate in various C-H functionalization reactions. nih.gov For instance, hydrogen atom abstraction from the adamantane cage can lead to a tertiary (at a bridgehead) or secondary adamantyl radical. These radicals can then be trapped by various reagents. nih.gov Allylic bromination of adamantane-containing alkenes has been shown to involve concurrent radical substitution and addition reactions. researchgate.net Although the C-Br bond in this compound is the most likely site for homolytic cleavage under radical conditions, reactions at the cage C-H bonds are also possible.

The following table outlines some general methods for generating adamantyl radicals for functionalization.

| Method | Description |

| Photooxidation | Use of a photosensitizer to promote hydrogen atom abstraction from the adamantane C-H bonds. |

| Peroxide Initiation | Use of radical initiators like benzoyl peroxide to generate radicals that abstract hydrogen from adamantane. nih.gov |

| Phthalimide-N-oxyl (PINO) Radical | PINO radical abstracts a hydrogen from either a secondary or tertiary position to give adamantyl radicals. nih.gov |

Halogen Exchange Reactions within Adamantane Systems

Halogen exchange reactions are important for modifying the reactivity of organohalides. science.gov These reactions involve the replacement of one halogen atom with another. In the context of adamantane systems, such exchanges have been studied, providing pathways to different adamantyl halides. For example, the reaction of 1-bromoadamantane (B121549) (1-AdBr) with iodine monochloride (ICl) results in a fast halogen exchange to yield 1-chloroadamantane (1-AdCl). rsc.org Conversely, the reaction of 1-AdCl with bromine (Br₂) to form 1-AdBr is much slower, with the equilibrium heavily favoring the chloride. rsc.org

While these examples involve a halogen directly on the adamantane bridgehead, the principles can be extended to this compound. The C-Br bond in the bromomethyl group can participate in Finkelstein-type reactions, where a bromide is displaced by another halide, typically iodide or chloride, driven by factors like solvent and the solubility of the resulting metal halide salt. The halogen-metal exchange is another powerful method for preparing organometallic reagents from organohalides. nih.govrsc.org

| Reactants | Products | Relative Rate |

| 1-AdBr + ICl | 1-AdCl + IBr | Fast |

| 1-AdCl + Br₂ | 1-AdBr + BrCl | Very Slow (Keq ≈ 10-6) |

Computational and Theoretical Chemistry of Brominated Adamantane Structures

Quantum Chemical Approaches to Molecular Structure and Conformation

For adamantane (B196018) derivatives, DFT calculations have been used to determine optimized geometries. tandfonline.comcomporgchem.comnih.govresearchgate.net For instance, studies on various substituted adamantanes have shown that the adamantane cage is not perfectly rigid and can exhibit slight distortions upon substitution. The C-C bond lengths within the adamantane core are typically around 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. However, the presence of a bulky bromomethyl substituent at the 2-position can induce minor changes in the local geometry.

Conformational analysis is crucial for understanding the spatial arrangement of the bromomethyl group relative to the adamantane cage. scribd.comchemistrysteps.com The rotation around the C(adamantane)-C(methyl) single bond is a key conformational variable. Quantum chemical calculations can map the potential energy surface of this rotation to identify the most stable conformers. These calculations typically reveal that staggered conformations, which minimize steric hindrance between the bromine atom and the adamantane hydrogen atoms, are energetically favored over eclipsed conformations.

Table 1: Calculated Geometric Parameters for Adamantane Derivatives from DFT Studies

| Parameter | Typical Calculated Value | Computational Method |

|---|---|---|

| Adamantane C-C Bond Length | ~1.54 Å | DFT/B3LYP |

| Adamantane C-H Bond Length | ~1.10 Å | DFT/B3LYP |

| Adamantane C-C-C Bond Angle | ~109.5° | DFT/B3LYP |

| C-Br Bond Length in Brominated Alkanes | ~1.94 Å | DFT/B3LYP |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of brominated adamantanes is governed by a complex interplay of intermolecular interactions, which dictate the crystal packing. X-ray diffraction studies, complemented by computational analyses, provide a detailed picture of these interactions. For 1-(bromomethyl)adamantane, a related compound, the crystal packing is stabilized primarily by weak, non-specific van der Waals interactions. nih.gov

The bulky and rigid nature of the adamantane cage significantly influences the packing efficiency. nih.govmdpi.com The way these molecules arrange themselves in the solid state is a balance between maximizing attractive van der Waals interactions and minimizing steric repulsion. Computational methods can be used to predict and analyze different possible packing arrangements, helping to understand the polymorphism observed in some adamantane derivatives. acs.orgnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Adamantane Derivatives

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | > 50% |

| C-H···X (X = Br, Cl, F) | 10-20% |

| X···X (X = Br, Cl, F) | < 5% |

| C···H | 5-15% |

Simulation of Reaction Pathways and Transition States

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions involving brominated adamantanes. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and characterize the transition states that connect reactants, intermediates, and products. ucsb.eduresearchgate.net

For a molecule like 2-(bromomethyl)adamantane, a key reaction is nucleophilic substitution at the brominated carbon atom. Theoretical calculations can model the approach of a nucleophile and the departure of the bromide leaving group. These simulations can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. Given the secondary nature of the carbon center, both mechanisms could be plausible, and computational studies can predict the activation energies for each pathway, thus determining the more favorable route under different conditions.

Transition state theory is a fundamental concept in these simulations. github.ioox.ac.uk Computational methods are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. At the transition state, the reacting system has the maximum energy along the reaction coordinate and is unstable. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This information is crucial for predicting reaction rates and understanding the factors that influence reactivity. For the bromination of adamantane, computational studies have been used to explore the regioselectivity of the reaction and to calculate transition state energies. nih.govresearchgate.net

Table 3: Key Concepts in the Simulation of Reaction Pathways

| Concept | Description |

|---|---|

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |

| Reaction Coordinate | A one-dimensional coordinate that represents the progress of a reaction. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the barrier to the reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Brominated Adamantanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are particularly useful for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.

For brominated adamantanes, QSAR and QSPR models can be developed to predict a wide range of properties, such as toxicity, environmental fate, and chromatographic retention times. The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of brominated adamantane derivatives with known experimental data for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR models have been successfully applied to predict the endocrine-disrupting potencies of brominated flame retardants, a class of compounds with some structural similarities to brominated adamantanes. nih.govcadaster.eunih.govacs.org These models can help in screening for potential biological activities and in designing safer alternatives.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms | Molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties |

Molecular-Statistical Calculations of Adsorption and Chromatographic Behavior

The interaction of brominated adamantanes with surfaces is important in various contexts, including their environmental transport and their separation by chromatography. Molecular-statistical calculations, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, can provide a detailed understanding of these processes at the atomic level. tandfonline.comsemanticscholar.orgresearchgate.netksu.edu.samdpi.comresearchgate.netmdpi.comsemanticscholar.orgacs.orgnih.gov

MD simulations can model the dynamic behavior of this compound molecules near a surface, such as silica (B1680970) gel or a reversed-phase chromatographic stationary phase. These simulations can reveal the preferred orientation of the molecule at the surface and the nature of the interactions (e.g., van der Waals, electrostatic) that govern adsorption. By calculating the binding energy of the molecule to the surface, it is possible to predict its adsorption strength.

MC simulations are another powerful tool for studying adsorption and chromatographic processes. Grand Canonical Monte Carlo (GCMC) simulations, for example, can be used to predict adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the bulk phase. These simulations can also be used to model the partitioning of a solute between the mobile and stationary phases in a chromatographic column, allowing for the prediction of retention times.

For polycyclic hydrocarbons like adamantane derivatives, these computational methods can help to elucidate the relationship between molecular structure and chromatographic retention. For example, simulations can show how the size, shape, and polarity of the molecule affect its interaction with the stationary phase, providing insights that can be used to optimize separation conditions.

Table 5: Computational Methods for Studying Adsorption and Chromatography

| Method | Principle | Applications |

|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion for a system of atoms and molecules. | Simulating the dynamic process of adsorption, calculating binding energies. |

| Monte Carlo (MC) | Uses random sampling to obtain numerical results. | Predicting adsorption isotherms, modeling phase equilibria in chromatography. |

| Grand Canonical Monte Carlo (GCMC) | A type of MC simulation performed in an ensemble with constant chemical potential, volume, and temperature. | Specifically designed for studying adsorption phenomena. |

Advanced Applications and Research Trajectories of Brominated Adamantane Derivatives

Building Blocks for Supramolecular Assemblies and Host-Guest Chemistry

The adamantane (B196018) cage is a well-established and efficient scaffold in the realm of supramolecular recognition and host-guest chemistry. nih.gov Its high symmetry, rigidity, and lipophilic nature make it an ideal guest moiety for various molecular hosts. Adamantane derivatives are frequently employed in the design and synthesis of complex drug delivery systems and for studies in surface recognition. mdpi.com

The unique properties of the adamantane scaffold provide significant opportunities in the design of various adamantane-based structures and self-assembled supramolecular systems. mdpi.com These systems often rely on non-covalent interactions, where the adamantane moiety is accommodated by a host molecule based on its lipophilicity and strong host-guest interactions. mdpi.com For instance, the adamantyl group can be incorporated into larger molecules to act as a "lipophilic bullet," enhancing properties such as amphiphilicity, stability, and bioavailability. doi.org

Research in this area continues to explore novel adamantane derivatives to overcome previous limitations and to develop new pro-cognitive medicines for neurodegenerative conditions. doi.org The functionalization of the adamantane cage with groups like bromomethyl allows for the covalent attachment of adamantane units to other molecules, thereby creating tailored building blocks for intricate supramolecular architectures.

Monomers and Cross-linkers in Polymer Science and Materials Engineering

In polymer science and materials engineering, the incorporation of the bulky and rigid adamantane structure into polymer chains can dramatically improve their thermal stability, mechanical strength, and resistance to solvents. nbinno.com Adamantyl groups act as bulky pendant groups that enhance the physical properties of polymers. wikipedia.org 2-(Bromomethyl)adamantane serves as a key intermediate for synthesizing adamantane-containing monomers and cross-linkers.

The synthetic flexibility of adamantane allows for the introduction of various functional groups, enabling the tailoring of polymer properties to meet specific industrial needs. nbinno.com This has led to the development of next-generation materials with applications in extreme environments, such as in aerospace components and advanced coatings. nbinno.com

Below is a table summarizing the properties of polymers incorporating adamantane derivatives:

| Property Enhanced | Application Area | Reference |

| Thermal Stability | Aerospace, Advanced Coatings | nbinno.com |

| Mechanical Strength | High-Performance Plastics | nbinno.com |

| Solvent Resistance | Industrial Materials | nbinno.com |

| Low Water Absorption | Electronic Materials | ooc.co.jp |

| Low Dielectric Constant | Electronic Materials | ooc.co.jp |

| High Glass Transition Temp. | Advanced Polymers | researchgate.net |

Components in Nanostructured Materials and Molecular Devices

The rigid and well-defined three-dimensional structure of adamantane makes it an attractive component for the construction of nanostructured materials and molecular devices. researchgate.net Its cage-like structure can be functionalized to create molecular building blocks for the self-assembly of molecular crystals and other ordered nanostructures. wikipedia.org

First principles investigations have shown that crystals made of chemically functionalized adamantane molecules can exhibit large bulk moduli, high cohesive energies, and wide and direct bandgaps. arxiv.orgresearchgate.net These properties suggest that adamantane-based materials could be stable up to room temperature, making them suitable for applications ranging from fillers between conducting wires in nanodevices to components in nano-electro-mechanical systems. arxiv.orgresearchgate.net

The use of adamantane as a rigid spacer is also being explored in the context of molecular recognition and the development of fluorescent sensors. mdpi.com The defined geometry of the adamantane cage ensures proper orientation of components within these molecular systems. mdpi.com

Ligands and Catalytic Promoters in Organic and Organometallic Reactions

In the field of catalysis, adamantyl-containing ligands have become increasingly important, particularly in organometallic chemistry and cross-coupling reactions. sinocompound.com The steric bulk of the adamantyl group can be leveraged to create highly effective and selective catalysts. Palladium catalysts featuring adamantyl-containing phosphine (B1218219) ligands have been successfully applied in a variety of industrially relevant C-C and C-heteroatom bond formation reactions. sinocompound.com

While direct applications of this compound as a ligand are less commonly reported, its functional handle allows for the synthesis of more complex adamantyl-containing ligands. For example, the bromomethyl group can be used to attach the adamantane scaffold to various coordinating groups, such as phosphines or N-heterocyclic carbenes. nih.gov The resulting ligands can then be used to modulate the activity and selectivity of metal catalysts.

The development of adamantane-based organocatalysts and organometallic catalysts is an active area of research, with the potential for creating catalysts with unprecedented performance for challenging chemical transformations. researchgate.net

Development in Energetic Materials Science

The unique structural properties of the adamantane cage, including its high density and thermal stability, make it a promising scaffold for the development of advanced energetic materials. nih.govresearchgate.net The introduction of explosophoric groups, such as nitro (-NO2) or nitrate (B79036) ester (-ONO2) groups, onto the adamantane framework can lead to the formation of high-energy-density materials (HEDMs). nih.govrsc.org

Computational studies have shown that nitrogen-rich adamantane-based cage structures featuring multiple energetic functional groups can exhibit excellent explosive properties and good impact sensitivity. nih.gov The rigid adamantane core contributes to a high crystal density, which is a key factor in achieving high detonation performance. nih.govnih.gov

Recent synthetic efforts have focused on creating polynitroheteroadamantanes and other cage-like energetic frameworks. rsc.orgnih.gov These compounds have demonstrated high densities and excellent detonation velocities and pressures, indicating their potential as next-generation explosives. rsc.orgnih.gov The functionalization of the adamantane skeleton, for which this compound can be a precursor, is crucial for introducing the necessary explosophoric groups to achieve the desired energetic properties. nih.gov

The following table details some properties of adamantane-based energetic compounds:

| Compound Type | Key Properties | Potential Application | Reference |

| Nitrogen-rich Hexaazaadamantane Derivatives | High crystal density, excellent explosive properties, good impact sensitivity | High-Energy Materials | nih.gov |

| Polynitroheteroadamantanes | High density (>1.85 g/cm³), excellent detonation performance (D > 8500 m/s, P > 34 GPa) | High-Energy Density Materials | rsc.org |

| 2-Azaadamantane with Seven Nitro Groups | High crystal density (1.90 g/cm³), excellent detonation properties (D = 8881 m/s, P = 37 GPa) | High-Energy Density Materials | nih.gov |

| Dioxaadamantane-based Compounds | High density (1.793–1.939 g/cm³), good oxygen balance, low sensitivity | High-Energy Density Materials | acs.org |

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)adamantane, and what are their critical reaction conditions?

- Methodological Answer : The synthesis of this compound typically involves bromination of adamantane derivatives. For example:

- Grignard Reagent Approach : 1-Bromoadamantane (a positional isomer) reacts with magnesium in anhydrous ether to form a Grignard intermediate, which can undergo further alkylation or coupling reactions .

- Direct Bromination : Adamantane reacts with bromine in the presence of aluminum bromide (AlBr₃) to yield brominated products. However, regioselectivity at the tertiary bridgehead position (e.g., 1-bromo vs. 2-bromo derivatives) depends on reaction time and stoichiometry .

- Radical Coupling : (N-Acyloxy)phthalimide precursors enable the generation of tertiary radicals, which can couple with bromomethyl styrene derivatives to construct quaternary carbons in adamantane frameworks .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer :

- Melting Point Analysis : Physical characterization includes comparing observed melting points (e.g., 138°C–140°C for 2-Bromoadamantane) with literature values .

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. For 1-(Bromomethyl)adamantane (structurally analogous), monoclinic symmetry (space group C2/m) with lattice parameters a = 10.7250 Å, b = 7.0066 Å, and c = 13.4479 Å has been reported .

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy identify functional groups, while GC-MS or HPLC monitors purity and byproduct formation .

Advanced Research Questions

Q. What factors govern the regioselectivity of bromination in adamantane derivatives, and how can undesired isomers be minimized?

- Methodological Answer :

- Steric and Electronic Effects : Bromination favors tertiary bridgehead positions (e.g., 1-bromo over 2-bromo derivatives) due to greater stability of tertiary carbocations and reduced steric hindrance .

- Catalytic Control : Using Lewis acids like AlBr₃ or AlCl₃ directs bromine to specific sites. Excess bromine may lead to di-brominated products, requiring careful stoichiometric optimization .

- Chromatographic Separation : Silica gel chromatography or preparative HPLC isolates desired isomers from mixtures .

Q. How does the crystal structure of this compound inform its reactivity in substitution reactions?

- Methodological Answer :

- Bond Length and Reactivity : The C-Br bond length in 1-(Bromomethyl)adamantane is 1.96 Å, typical for sp³-hybridized carbons. This facilitates nucleophilic substitution (SN₂) or elimination (E2) reactions under basic conditions .

- Steric Environment : The adamantane cage creates a rigid, bulky environment, favoring reactions at the bromomethyl group while shielding the adamantane core .

Q. How can researchers resolve contradictory data regarding reaction mechanisms involving this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments using independent methods (e.g., kinetic studies vs. isotopic labeling) to confirm mechanistic pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers, corroborating experimental observations .

- Comparative Analysis : Compare results with analogous systems (e.g., 1-bromoadamantane) to identify trends in reactivity or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.